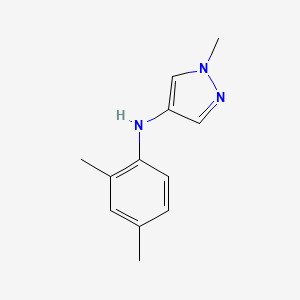
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 2,4-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate ketone or aldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)-N’-methylformamidine
- 2,4-Dimethylphenyl isocyanate
- N-(2,4-Dimethylphenyl)formamide
Uniqueness
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structure, which combines a pyrazole ring with a 2,4-dimethylphenyl group and a methyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Biological Activity
N-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
- Molecular Formula : C12H16N4
- Molecular Weight : 216.28 g/mol
- IUPAC Name : N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine
The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced activity in pathways associated with inflammation and microbial growth .
- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways that are critical for various physiological responses .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Antitumor Activity :
Case Studies
Several studies highlight the biological activities of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the compound's effectiveness against clinical isolates of bacteria and fungi. Results showed that it significantly inhibited the growth of resistant strains, suggesting its potential as an antimicrobial agent .
- Inflammation Model Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a marked decrease in inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9-4-5-12(10(2)6-9)14-11-7-13-15(3)8-11/h4-8,14H,1-3H3 |
InChI Key |
JWAUOZGBEQBHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















